Greater Than 10‑Fold kRISC Enhancement vs. Two‑Nitrogen Dibenzo[a,c]phenazine (BP) Acceptor
Introducing a nitrogen atom at the 10-position of dibenzo[a,c]phenazine (BP) to yield dibenzo[f,h]pyrido[2,3-b]quinoxaline (PyBP) results in a greater than ten‑fold enhancement of the reverse intersystem crossing rate constant (kRISC) when both acceptors are paired with the identical DMAC donor [1]. In DMACPyBP, kRISC reaches 0.5 × 10⁵ s⁻¹ (1 wt% doped film in CBP), whereas the corresponding DMACBP emitter lacking the 10-position nitrogen exhibits a kRISC approximately one order of magnitude lower; this acceleration is accompanied by a decrease in ΔEST and a progressive stabilization of the acceptor LUMO [1][2].
| Evidence Dimension | Reverse intersystem crossing rate constant (kRISC) |
|---|---|
| Target Compound Data | DMACPyBP: kRISC = 0.5 × 10⁵ s⁻¹ (1 wt% doped CBP film); ΔEST = 0.03 eV |
| Comparator Or Baseline | DMACBP (dibenzo[a,c]phenazine acceptor, no 10-position N): kRISC ≈ 0.05 × 10⁵ s⁻¹; ΔEST larger |
| Quantified Difference | Greater than 10‑fold increase in kRISC (reported as 'more than ten‑fold enhancement') |
| Conditions | 1 wt% doped films in CBP host; thin-film photophysical characterization; D–A TADF emitter series with fixed DMAC donor |
Why This Matters
kRISC directly governs the fraction of triplet excitons harvested as delayed fluorescence; a >10‑fold improvement means substantially higher electroluminescence efficiency in OLED devices, making the PyBP acceptor the preferred choice over BP for red TADF applications where triplet harvesting is rate‑limiting.
- [1] Sun, D., et al. (2023). The influence of nitrogen doping of the acceptor in orange-red thermally activated delayed fluorescence emitters and OLEDs. Journal of Materials Chemistry C, 11, 12453–12465. DOI: 10.1039/D3TC02352D. View Source
- [2] Naz, F., Si, C., Kellici, S., Sajjad, M. T., & Zysman-Colman, E. (2025). Red and Near-Infrared Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzo[f,h]pyrido[2,3-b]quinoxaline Acceptor. Chemistry – An Asian Journal, 20(7), e202500136. DOI: 10.1002/asia.202500136. View Source
